molecular formula C12H16O4 B13935688 3,5-Dimethoxy-4-propoxybenzaldehyde CAS No. 39075-26-8

3,5-Dimethoxy-4-propoxybenzaldehyde

Cat. No.: B13935688
CAS No.: 39075-26-8
M. Wt: 224.25 g/mol
InChI Key: VIZFOCNGDABISZ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehydes and Related Chemical Classes

3,5-Dimethoxy-4-propoxybenzaldehyde belongs to the broad class of aromatic aldehydes. These are organic compounds containing an aldehyde functional group (-CHO) attached to an aromatic ring. The presence of the benzene (B151609) ring and the aldehyde group are the defining features of this class.

Within this broad category, this compound is further classified as a substituted benzaldehyde (B42025). The nature and position of the substituents on the benzene ring profoundly impact the chemical and physical properties of the molecule. In this case, the three alkoxy groups (two methoxy (B1213986) and one propoxy) are electron-donating, which activates the aromatic ring towards electrophilic substitution and also influences the reactivity of the aldehyde group.

It shares structural similarities with other well-known aromatic aldehydes such as:

Vanillin (4-hydroxy-3-methoxybenzaldehyde): A key component of natural vanilla flavor, differing by having a hydroxyl group instead of a propoxy group and only one methoxy group.

Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde): A compound derived from lignin, which is structurally very similar, differing only by the presence of a hydroxyl group instead of a propoxy group at the 4-position. nist.gov

3,4,5-Trimethoxybenzaldehyde (B134019): This compound features three methoxy groups and is a known intermediate in the synthesis of various pharmaceuticals. wikipedia.org

The study of such related compounds provides a comparative framework for understanding the structure-activity relationships and synthetic utility of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H16O4 chemspider.com
Molecular Weight 224.25 g/mol echemi.com
CAS Number 39075-26-8 chemspider.com
Appearance White or off-white powder or crystalline powder echemi.com
Melting Point 152°C - 156°C echemi.com
Solubility Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform (B151607) echemi.com
IUPAC Name This compound chemspider.com

Significance as a Synthetic Precursor in Organic Chemistry

The primary significance of this compound in chemical research lies in its role as a versatile synthetic precursor. The aldehyde functional group is a key reactive site, participating in a wide array of chemical reactions, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3,5-dimethoxy-4-propoxybenzoic acid).

Reduction: It can be reduced to the corresponding alcohol (3,5-dimethoxy-4-propoxybenzyl alcohol).

Condensation Reactions: The aldehyde can react with various nucleophiles in condensation reactions, such as the Knoevenagel, Wittig, and aldol (B89426) reactions, to form new carbon-carbon bonds and introduce further complexity.

Reductive Amination: It can be converted into amines through reaction with ammonia (B1221849) or primary or secondary amines in the presence of a reducing agent.

The methoxy and propoxy groups, while generally less reactive, influence the electronic environment of the molecule and can be cleaved under specific conditions to yield phenols, providing another avenue for functional group manipulation. The strategic placement of these alkoxy groups also directs further substitution on the aromatic ring.

Historical Context of its Derivatives in Research

While specific historical milestones for this compound itself are not extensively documented in readily available literature, the historical context of its derivatives is rooted in the broader exploration of substituted benzaldehydes and their applications. For instance, the synthesis of derivatives of structurally similar compounds like syringaldehyde has been a subject of interest for creating more complex molecules. A documented synthesis route involves the reaction of syringaldehyde with p-nitrobenzyl bromide and potassium carbonate in acetone (B3395972) to produce a derivative, highlighting a common synthetic strategy for modifying such benzaldehydes. The study of such derivatives has been driven by the quest for new compounds with specific electronic, optical, or biological properties. The investigation of various substituted benzaldehydes has been crucial in the development of new materials, and fine chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39075-26-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3,5-dimethoxy-4-propoxybenzaldehyde

InChI

InChI=1S/C12H16O4/c1-4-5-16-12-10(14-2)6-9(8-13)7-11(12)15-3/h6-8H,4-5H2,1-3H3

InChI Key

VIZFOCNGDABISZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C=O)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Alkylation-Based Synthetic Routes to 3,5-Dimethoxy-4-propoxybenzaldehyde

The principal method for synthesizing this compound involves the alkylation of a pre-existing phenolic aldehyde. This approach is favored for its efficiency and the ready availability of the starting materials.

Propoxylation of Syringaldehyde (B56468) and Analogous Phenolic Aldehydes

The most common route to this compound is the propoxylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). wikipedia.orgnist.govymdb.ca Syringaldehyde, a naturally occurring compound found in the wood of various trees, provides a readily available and cost-effective starting material. wikipedia.orgncsu.edu The synthesis involves the reaction of syringaldehyde with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a base. prepchem.comchemicalbook.com

A typical procedure involves stirring a mixture of syringaldehyde, the propylating agent (e.g., ethyl iodide for the analogous 4-ethoxy derivative), and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). prepchem.com The reaction is generally heated to facilitate the nucleophilic substitution, where the phenoxide ion of syringaldehyde attacks the electrophilic carbon of the propyl halide, displacing the halide ion and forming the desired ether linkage.

Mechanistic Considerations and Optimization of Reaction Conditions

The propoxylation of syringaldehyde follows a typical Williamson ether synthesis mechanism. The base deprotonates the phenolic hydroxyl group of syringaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the ether product.

Several factors can be optimized to improve the yield and efficiency of this reaction. researchgate.netresearchgate.net The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol (B47542) without causing unwanted side reactions. prepchem.com The solvent also plays a crucial role. Polar aprotic solvents like DMF are effective at solvating the cation of the base, thereby increasing the reactivity of the phenoxide anion. prepchem.comchemicalbook.com Reaction temperature is another key parameter; heating the reaction mixture, typically in the range of 60-70°C, increases the reaction rate. prepchem.com Phase-transfer catalysts can also be employed to facilitate the reaction, particularly when dealing with reactants in different phases. google.com

Reactant 1Reactant 2BaseSolventTemperature (°C)ProductReference
SyringaldehydeEthyl iodidePotassium CarbonateDMF60-703,5-Dimethoxy-4-ethoxybenzaldehyde prepchem.com
3-Hydroxybenzaldehyde1-BromopropanePotassium CarbonateDMF203-Propoxybenzaldehyde chemicalbook.com

Derivatization Pathways Utilizing this compound as an Intermediate

The aldehyde functional group of this compound makes it a valuable starting point for the synthesis of various downstream products. Key derivatization pathways include condensation reactions and reductive aminations.

Condensation Reactions to Form Nitrostyrene (B7858105) Intermediates

This compound can undergo a Henry reaction (nitro-aldol condensation) with nitromethane (B149229) to yield the corresponding β-nitrostyrene derivative. This reaction is typically catalyzed by a base, such as methylamine (B109427) or ammonium (B1175870) acetate (B1210297). mdma.chchemicalbook.comgoogle.com The condensation of benzaldehydes with nitromethane is a well-established method for forming nitrostyrenes. mdma.ch The resulting nitrostyrene is a valuable intermediate, as the nitro group can be further reduced to an amine.

For the analogous condensation of syringaldehyde with nitromethane, amine-based catalysts are preferred, particularly when a free phenolic hydroxyl group is present. mdma.ch For 3,4,5-trialkoxybenzaldehydes, the use of ammonium acetate in acetic acid has been shown to be an effective method. mdma.ch

AldehydeNitroalkaneCatalystProductReference
SyringaldehydeNitromethaneMethylamine4-Hydroxy-3,5-dimethoxy-β-nitrostyrene mdma.ch
2,5-DimethoxybenzaldehydeNitromethaneAmmonium Acetate2,5-Dimethoxy-β-nitrostyrene chemicalbook.com

Reductive Amination for Phenethylamine (B48288) Synthesis

The aldehyde can be converted to a phenethylamine through reductive amination. google.comwikipedia.org This process involves the reaction of the aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.orgredalyc.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. masterorganicchemistry.comredalyc.org Sodium cyanoborohydride is particularly useful as it can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

The synthesis of phenethylamines from substituted benzaldehydes is a common strategy. mdma.ch For instance, 4-hydroxy-3,5-dimethoxy-β-phenethylamine has been synthesized from syringaldehyde. mdma.ch This involves the initial condensation with nitromethane to form the nitrostyrene, followed by reduction of the nitro group to an amine.

Claisen-Schmidt Condensation for Chalcone (B49325) Scaffolds

This compound can participate in Claisen-Schmidt condensations with ketones containing α-hydrogens to form chalcones. tsijournals.comnih.govmdpi.comjetir.org This base-catalyzed reaction is a specific type of aldol (B89426) condensation. wikipedia.orgmagritek.com In this reaction, an enolate is formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to yield the α,β-unsaturated ketone, which is the characteristic structure of a chalcone. magritek.com

The synthesis of chalcones via Claisen-Schmidt condensation is a widely used method. tsijournals.comnih.govnih.gov Various bases, such as sodium hydroxide (B78521) or potassium hydroxide, can be used to catalyze the reaction. tsijournals.comnih.gov The reaction conditions can be optimized by adjusting the base concentration, solvent, and temperature to improve yields. nih.gov

AldehydeKetoneCatalystProduct TypeReference
Benzaldehyde (B42025) derivativesAcetophenone (B1666503) derivativesNaOH or KOHChalcone tsijournals.comnih.gov
4-FluorobenzaldehydeAcetone (B3395972)NaOHChalcone analog magritek.com
β-iononep-NitrobenzaldehydeLiOH·H₂OTerpenoid-like chalcone researchgate.net

Cyclization Reactions to Form Flavonoids and Related Heterocycles

This compound serves as a key precursor in the synthesis of flavonoids and other heterocyclic compounds. One common method involves the Algar-Flynn-Oyamada reaction, where a chalcone, derived from the condensation of an appropriate acetophenone and this compound, undergoes oxidative cyclization using hydrogen peroxide in a basic medium to form a flavonol. nih.gov This approach is valuable for creating a variety of substituted flavonoids.

Furthermore, this aldehyde is instrumental in the synthesis of other heterocyclic systems. For instance, it can participate in three-component cyclocondensation reactions with hydroxylamine (B1172632) hydrochloride and β-ketoesters to yield isoxazol-5(4H)-ones. clockss.org These reactions are often catalyzed by an organocatalyst like 2-aminopyridine (B139424) and can be performed in environmentally friendly solvents such as water. clockss.org The resulting isoxazole (B147169) derivatives are of interest due to their presence in various medicinal and natural products. clockss.orgnih.gov

Functional Group Transformations and Modifications

The reactivity of this compound is characterized by the distinct chemical properties of its aromatic ring, alkoxy groups, and aldehyde functionality.

Aromatic and Alkoxy Group Modifications

The aromatic ring and its substituents on this compound can be chemically altered. For example, the methoxy (B1213986) groups can be selectively demethylated to hydroxyl groups. This transformation is a key step in the synthesis of certain dihydroflavonol derivatives. researchgate.net The modification of the propoxy group is less commonly described but offers a potential avenue for creating structural diversity.

Reactivity of the Aldehyde Functionality (e.g., Schiff Base Formation)

The aldehyde group is a primary site of reactivity in this compound. A prominent reaction is the formation of Schiff bases, or imines, through condensation with primary amines. This reaction is a form of dehydration condensation. nih.gov For instance, reacting this compound with chitosan (B1678972) results in the formation of a chitosan-Schiff base. physchemres.org The formation of the imine bond (C=N) can be confirmed by spectroscopic methods. nih.gov

The reactivity of the aldehyde also extends to its use in generating other functional groups. For example, it can be a starting point for the synthesis of nitrones, which are valuable intermediates in organic synthesis.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the organic structure of 3,5-Dimethoxy-4-propoxybenzaldehyde, offering precise insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the complete assignment of the proton signals. Experimental data for this compound in deuterated chloroform (B151607) (CDCl₃) reveals the characteristic signals for the propoxy and methoxy (B1213986) groups.

The spectrum is characterized by the following key features:

A triplet signal for the terminal methyl (CH₃) protons of the propoxy group.

A multiplet for the central methylene (B1212753) (CH₂) protons of the propoxy group, which is coupled to the adjacent methyl and methylene protons.

A singlet for the six protons of the two equivalent methoxy (OCH₃) groups on the aromatic ring.

A triplet for the methylene protons adjacent to the oxygen atom (OCH₂) of the propoxy group.

A singlet for the two equivalent aromatic protons (H-2 and H-6).

A downfield singlet for the aldehydic proton (-CHO).

Interactive Data Table: ¹H NMR Data for this compound

Assigned ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aldehyde H (CHO)~9.8-9.9Singlet (s)N/A
Aromatic H (H-2, H-6)~7.1Singlet (s)N/A
Methoxy H (2 x OCH₃)3.94Singlet (s)N/A
Propoxy α-H (OCH₂)~4.1Triplet (t)
Propoxy β-H (CH₂)1.80Multiplet (m)
Propoxy γ-H (CH₃)1.04Triplet (t)

Note: Values with a tilde (~) are estimated based on typical chemical shifts for these functional groups, as they were not explicitly detailed in the available source.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, and its chemical shift is indicative of its electronic environment.

The expected ¹³C NMR spectrum would feature signals corresponding to:

The aldehydic carbonyl carbon, typically found significantly downfield (~190 ppm).

Four distinct aromatic carbon signals, reflecting the symmetry of the benzene (B151609) ring.

The carbon of the two equivalent methoxy groups.

The three distinct carbons of the propoxy group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Assigned CarbonPredicted Chemical Shift (δ) ppm
Aldehyde C (CHO)190-193
Aromatic C-4 (C-OPr)150-155
Aromatic C-3, C-5 (C-OMe)140-145
Aromatic C-1 (C-CHO)130-135
Aromatic C-2, C-6 (C-H)105-110
Propoxy α-C (OCH₂)70-75
Methoxy C (OCH₃)55-60
Propoxy β-C (CH₂)20-25
Propoxy γ-C (CH₃)10-15

Note: These are predicted chemical shift ranges based on standard values for similar structures, as specific experimental data was not found in the searched literature.

For unambiguous structural assignment, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the adjacent methylene (β-H) and methyl (γ-H) protons of the propoxy chain, as well as between the α-H and β-H protons, confirming the -CH₂-CH₂-CH₃ sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond proton-carbon (¹H-¹³C) correlations. It would definitively link each proton signal to its directly attached carbon atom. For example, the aromatic proton signal at ~7.1 ppm would correlate with the aromatic carbon signal at ~105-110 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) ¹H-¹³C couplings. This is crucial for piecing together the molecular skeleton. Key expected correlations for this molecule would include the aldehydic proton (~9.8 ppm) showing a correlation to the aromatic C-1, C-2, and C-6 carbons. The methoxy protons (3.94 ppm) would correlate to the C-3 and C-5 carbons, confirming their position.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The monoisotopic mass of this compound is 224.10486 Da. HRMS analysis would typically detect the protonated molecule [M+H]⁺.

Table: HRMS Data for this compound

Molecular FormulaAdductMonoisotopic Mass (Da)Predicted m/z
C₁₂H₁₆O₄[M]⁺224.10486224.10431
C₁₂H₁₆O₄[M+H]⁺224.10486225.11214

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component. For this compound, GC analysis would show a single peak under appropriate conditions, indicating the purity of the sample. The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 224, followed by characteristic fragmentation patterns, such as the loss of the propoxy group or parts of it, and the stable aromatic cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. docbrown.info

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers its frequency compared to saturated aldehydes. openstax.org

C-H Stretch (Aldehyde): Two distinct, weaker bands are typically observed around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹, which are diagnostic for the aldehyde C-H bond. openstax.org

C-H Stretch (Aromatic): Absorptions for the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹. docbrown.info

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring. docbrown.info

C-O Stretch (Ethers): Strong absorptions corresponding to the aryl-alkyl ether linkages (Ar-O-CH₃ and Ar-O-CH₂R) would be prominent in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
AldehydeC=O Stretch~1700 docbrown.info
AldehydeC-H Stretch~2720 and ~2820 openstax.org
Aromatic RingC-H Stretch>3000 docbrown.info
Aromatic RingC=C Stretch~1450-1600 docbrown.info
Aryl EtherC-O-C Asymmetric Stretch~1250
Aryl EtherC-O-C Symmetric Stretch~1050

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The spectrum is influenced by the chromophores present, namely the benzene ring and the carbonyl group, as well as the auxochromic ether substituents. youtube.com

Substituted benzaldehydes typically show two main absorption bands:

A strong absorption band (high molar absorptivity) at shorter wavelengths (around 220-280 nm) corresponding to the π → π* transition of the conjugated aromatic system.

A weaker absorption band (low molar absorptivity) at longer wavelengths (around 280-350 nm) resulting from the n → π* transition of the carbonyl group. youtube.com

The presence of three alkoxy groups (two methoxy, one propoxy) on the benzene ring acts as auxochromes, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzaldehyde (B42025). youtube.com

Table 4: Expected UV-Vis Absorption Maxima (in a non-polar solvent)

Electronic TransitionExpected λ_max (nm)Characteristics
π → π~240-270High intensity, characteristic of the substituted aromatic system youtube.com
n → π~300-330Low intensity, characteristic of the carbonyl group youtube.com

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state.

For a compound like this compound, X-ray diffraction analysis would reveal the planarity of the benzaldehyde moiety and the orientation of the methoxy and propoxy substituents relative to the ring. ilkogretim-online.org Analysis of the crystal structure of the closely related 3,4,5-trimethoxybenzaldehyde (B134019) shows that the aldehyde group and the benzene ring are nearly coplanar, which maximizes conjugation. nih.gov The methoxy groups may be slightly twisted out of the plane of the benzene ring.

Table 5: Illustrative Crystallographic Parameters (based on analogous structures like 3,4,5-trimethoxybenzaldehyde)

ParameterDescriptionExpected Value/Observation
Crystal System The symmetry system of the unit celle.g., Monoclinic or Orthorhombic nih.gov
Space Group The specific symmetry group of the crystale.g., P2₁/c nih.gov
C-C Bond Length (Aromatic) Length of the carbon-carbon bonds in the ring~1.38 - 1.40 Å
C=O Bond Length Length of the carbonyl double bond~1.21 Å
C-O-C Bond Angle (Ethers) Angle of the ether linkages~117-118°
Intermolecular Interactions Non-covalent forces holding the crystal togetherC-H···O interactions, van der Waals forces

This detailed structural information is invaluable for understanding the molecule's solid-state behavior and for computational modeling studies.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For substituted benzaldehydes, including 3,5-dimethoxy-4-propoxybenzaldehyde, DFT calculations can elucidate various properties.

Electronic Structure and Reactivity: DFT studies on related benzaldehyde (B42025) derivatives have shown that substituents significantly influence the electronic properties of the benzene (B151609) ring and the aldehyde group. researchgate.net The methoxy (B1213986) and propoxy groups on the this compound ring are electron-donating, which is expected to increase the electron density on the aromatic ring and influence its reactivity. The aldehyde group, being an electron-withdrawing group, will have its reactivity modulated by these substituents. DFT calculations can quantify parameters such as orbital energies (HOMO and LUMO), which are crucial for understanding charge transfer within the molecule and its potential for chemical reactions. nih.govacs.org For instance, studies on other substituted benzaldehydes have used DFT to analyze reaction mechanisms, such as the formation of Schiff bases, by identifying transition states and reaction energetics. nih.gov

Spectroscopic Properties: DFT calculations are also employed to predict spectroscopic properties. For example, theoretical calculations of NMR chemical shifts for substituted benzaldehydes have been shown to correlate well with experimental data. researchgate.net Similarly, vibrational frequencies from IR spectroscopy and electronic transitions observed in UV-Vis spectroscopy can be modeled. In a study of benzaldehyde, Time-Dependent DFT (TD-DFT) was used to analyze its photophysics, including electronic transitions and intersystem crossings. princeton.edu Such calculations for this compound would provide a theoretical basis for interpreting its experimental spectra.

Predicted Electronic PropertySignificance
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. nih.gov
Electron Density DistributionHighlights reactive sites within the molecule.
Mulliken Atomic ChargesQuantifies the charge distribution on each atom.
Dipole MomentProvides insight into the molecule's polarity.

Molecular Dynamics and Docking Simulations for Investigating Ligand-Target Interactions (for derivatives and analogs)

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, molecular docking can be used to explore their potential as ligands for biological targets. For example, docking studies on benzaldehyde derivatives as phenoloxidase inhibitors have successfully elucidated the interactions between the ligands and the active site of the enzyme. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time. For ligand-target complexes involving analogs of this compound, MD simulations can assess the stability of the complex and the conformational changes that occur upon binding. nih.gov A study on the solvation of benzaldehyde in CO2 used MD simulations to understand the local solvent environment around the solute molecule. researchgate.net Similarly, MD simulations can be applied to understand the behavior of this compound and its derivatives in various environments, such as in solution or at an interface.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analog Series

QSAR: Quantitative Structure-Activity Relationship models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For analogs of this compound, QSAR studies can be developed to predict their activity as, for example, enzyme inhibitors or antioxidants. mdpi.com A study on benzaldehyde derivatives as phenoloxidase inhibitors identified hydrophobicity of the substituent at the para position as a major factor influencing inhibitory activity. nih.gov Another 3D-QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors resulted in robust and predictive models. nih.gov Such approaches can guide the design of new, more potent analogs of this compound.

QSPR: Quantitative Structure-Property Relationship models are similar to QSAR but correlate structure with physicochemical properties. A QSPR study on substituted benzaldehydes successfully modeled their ¹⁷O carbonyl chemical shifts using electronic and steric descriptors. researchgate.net This demonstrates the potential of QSPR to predict various properties of this compound and its analogs.

QSAR/QSPR DescriptorsProperty Predicted
Hydrophobicity (logP)Biological activity, skin sensitization. nih.govresearchgate.net
Electronic Parameters (e.g., Hammett constants)Reaction rates, biological activity. nih.gov
Steric Descriptors (e.g., Taft parameters)Binding affinity, reaction rates.
Topological IndicesVarious physicochemical properties.

Conformational Analysis and Prediction of Physicochemical Parameters (e.g., Lipophilicity)

Conformational Analysis: This involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melibretexts.org The conformation of this compound can influence its physical properties and biological activity. The rotation of the propoxy group and the aldehyde group relative to the benzene ring will lead to different conformers with varying energies. Conformational analysis of related molecules, such as 5-alkoxy-1,3-dioxans and 1-alkylamino-3-aryloxy-2-propanols, has been performed to understand their stereoelectronic effects and preferred conformations. nih.govrsc.org For this compound, computational methods can be used to determine the most stable conformers and the energy barriers between them.

Prediction of Physicochemical Parameters: Various computational tools can predict the physicochemical properties of molecules. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XlogP for this compound is 2.2. uni.lu Other parameters such as solubility, polar surface area, and refractivity can also be calculated in silico.

Physicochemical ParameterPredicted Value/Significance
XlogP2.2 uni.lu
Molecular Weight224.25 g/mol chemspider.com
Polar Surface Area (PSA)Influences cell membrane permeability.
Hydrogen Bond Donors/AcceptorsAffects solubility and binding to biological targets.

In silico Methods for Material Property Prediction (e.g., Nonlinear Optical Properties)

In silico methods are increasingly used to predict the material properties of organic compounds. For aromatic aldehydes and their derivatives, there is significant interest in their nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. researchgate.net

Nonlinear Optical (NLO) Properties: DFT calculations can be used to compute the first and second hyperpolarizabilities, which are measures of the NLO response of a molecule. Studies on salicylaldehyde-based materials and other donor-π-acceptor systems have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to large NLO responses. nih.govjlu.edu.cnresearchgate.net The structure of this compound, with its electron-donating alkoxy groups and electron-withdrawing aldehyde group attached to a benzene ring, suggests that it could exhibit NLO properties. Computational screening can predict the magnitude of this effect and guide the synthesis of related materials with enhanced NLO characteristics. acs.org

Research Applications and Functional Investigations

Application as a Building Block in Organic Synthesis

The strategic placement of electron-donating alkoxy groups on the aromatic ring of 3,5-dimethoxy-4-propoxybenzaldehyde renders the aldehyde functionality susceptible to a variety of chemical transformations. This reactivity profile has been exploited by synthetic chemists to access a range of target molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Mescaline Analogs and Other Psychoactive Phenethylamines (strictly as chemical synthesis research, not human effects)

This compound serves as a key precursor in the laboratory synthesis of various mescaline analogs and other psychoactive phenethylamines. wikipedia.org These synthetic endeavors are primarily focused on exploring structure-activity relationships and understanding the chemical requirements for interaction with specific receptor systems. The synthesis of these compounds is a critical aspect of neuropharmacological research, providing tools to probe the function of the central nervous system.

A common synthetic route to these phenethylamines involves a Henry reaction, where this compound is condensed with a nitroalkane, such as nitromethane (B149229), to form a β-nitrostyrene derivative. Subsequent reduction of the nitro group, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), yields the corresponding phenethylamine (B48288). researchgate.net This synthetic strategy allows for the introduction of various substituents on the phenethylamine backbone, enabling the systematic investigation of how structural modifications influence biological activity.

For instance, the synthesis of proscaline (B1283602) (4-propoxy-3,5-dimethoxyphenethylamine), a close analog of mescaline, directly utilizes this compound as the starting material. The structural similarity between proscaline and mescaline, with the only difference being the substitution of a methoxy (B1213986) group with a propoxy group at the 4-position, makes it a valuable compound for comparative studies.

PrecursorTarget CompoundKey Reaction Steps
This compoundProscaline (4-propoxy-3,5-dimethoxyphenethylamine)1. Henry reaction with nitromethane2. Reduction of the nitro group
This compoundOther 4-substituted-3,5-dimethoxyphenethylamines1. Henry reaction with corresponding nitroalkane2. Reduction of the nitro group

Construction of Diverse Heterocyclic Compounds

The aldehyde functionality of this compound provides a convenient entry point for the construction of a wide variety of heterocyclic compounds. whiterose.ac.uk Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The ability to incorporate the 3,5-dimethoxy-4-propoxyphenyl motif into these scaffolds allows for the exploration of new chemical space and the potential discovery of novel bioactive agents.

One notable application is in the synthesis of isoxazol-5(4H)-ones. clockss.org These heterocycles can be prepared through a three-component cyclocondensation reaction involving an aryl aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester. clockss.org In this context, this compound can serve as the aldehyde component, leading to the formation of isoxazol-5(4H)-ones bearing the characteristic trisubstituted phenyl ring. This reaction is often carried out under environmentally friendly conditions, utilizing water as a solvent and an organocatalyst. clockss.org

The general mechanism for this transformation involves the initial formation of an enolate from the β-ketoester, which then attacks the aldehyde group of this compound. Subsequent reaction with hydroxylamine and intramolecular cyclization yields the final isoxazol-5(4H)-one product. clockss.org

Scaffold for Chalcones and Their Derivatives with Tunable Properties

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are another important class of compounds readily accessible from this compound. nih.gov These compounds are precursors to flavonoids and are known to exhibit a broad spectrum of biological activities. The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). researchgate.netyoutube.com

By reacting this compound with various substituted acetophenones, a library of chalcones with diverse substitution patterns can be generated. nih.gov The electronic and steric properties of the substituents on both aromatic rings can be systematically varied to fine-tune the properties of the resulting chalcones. This modular approach allows for the development of structure-activity relationships and the optimization of desired biological effects.

Reactant 1Reactant 2Product ClassReaction Type
This compoundSubstituted AcetophenoneChalcone (B49325)Claisen-Schmidt Condensation

Precursor for Flavonoids and Related Polyphenolic Structures

As mentioned previously, chalcones are important intermediates in the biosynthesis and laboratory synthesis of flavonoids. nih.gov Therefore, this compound, as a precursor to chalcones, also serves as an indirect precursor to flavonoids and other related polyphenolic structures. researchgate.net

The conversion of chalcones to flavonoids typically involves an oxidative cyclization reaction. researchgate.net For example, a chalcone derived from this compound can be treated with an oxidizing agent, such as iodine, to induce intramolecular cyclization and form the characteristic flavone (B191248) core. This synthetic strategy provides access to a range of flavonoids with the 3,5-dimethoxy-4-propoxyphenyl moiety, allowing for the investigation of their potential biological properties.

Exploration of In Vitro Biological Activities and Mechanistic Pathways

Beyond its utility as a synthetic building block, the derivatives of this compound, particularly the corresponding phenethylamines, have been the subject of in vitro biological investigations to elucidate their mechanisms of action at the molecular level. These studies are crucial for understanding how these compounds interact with biological targets and for guiding the design of more selective and potent molecules.

Receptor Binding Studies (e.g., Serotonin (B10506) Receptors) in Isolated Systems

A primary focus of the in vitro investigation of phenethylamines derived from this compound is their interaction with serotonin (5-HT) receptors. wikipedia.org These receptors are a family of G protein-coupled receptors (GPCRs) that play a critical role in a wide range of physiological and psychological processes. nih.gov

Receptor binding assays are a standard technique used to determine the affinity of a compound for a specific receptor. nih.gov In these experiments, isolated cell membranes containing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The ability of a test compound, such as a phenethylamine derived from this compound, to displace the radiolabeled ligand is then measured. A high degree of displacement indicates a high affinity of the test compound for the receptor.

These studies have revealed that many phenethylamine derivatives, including those with the 3,5-dimethoxy-4-propoxy substitution pattern, exhibit significant affinity for various serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. nih.gov The data obtained from these binding studies, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide valuable insights into the structure-activity relationships governing receptor recognition.

Compound ClassTarget ReceptorsKey Findings from In Vitro Studies
Phenethylamines derived from this compoundSerotonin (5-HT) ReceptorsExhibit affinity for various 5-HT receptor subtypes, particularly 5-HT2A and 5-HT2C.
Mescaline AnalogsSerotonin (5-HT) ReceptorsStructural modifications influence receptor binding affinity and functional activity.

Enzyme Inhibition Assays

The specific inhibitory activity of this compound against enzymes such as Monoamine Oxidase B (MAO-B), acetylcholinesterase, and alpha-amylase is not extensively documented in publicly available research. However, the broader class of substituted benzaldehydes and related phenolic compounds has been a focal point of enzyme inhibition studies.

Research into related molecules provides a framework for understanding the potential activity of this compound. For instance, studies on other dual inhibitors of acetylcholinesterase (AChE) and MAO-B have highlighted the importance of specific structural motifs. Compounds incorporating moieties like coumarin, chalcone, and various benzo-fused heterocyclic rings have demonstrated notable inhibitory activities. uni-bayreuth.de The design of these inhibitors often involves strategic placement of functional groups to interact with the active sites of both enzymes. For example, derivatives of 3,3′,4-tri-O-methylellagic acid have been identified as effective and reversible inhibitors of AChE, while also showing activity against MAO-B. These findings suggest that the specific arrangement of methoxy and other alkoxy groups on an aromatic ring, similar to that in this compound, could be a key determinant for dual-targeting inhibitory potential against enzymes implicated in neurodegenerative diseases.

Antioxidant Activity Assessment in Cell-Free Systems

The antioxidant potential of chemical compounds is frequently evaluated using cell-free assays that measure their ability to scavenge free radicals or reduce oxidizing agents. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay.

While specific studies quantifying the antioxidant activity of this compound are limited, research on structurally analogous compounds provides significant insights. For example, derivatives of natural bromophenols have been synthesized and evaluated for their antioxidant properties. It is widely believed that the presence of hydroxyl (-OH) groups on the benzene (B151609) ring is crucial for free radical scavenging activity. However, methylation or other substitutions can modulate this activity. For instance, the synthesis and testing of methylated and acetylated derivatives of bromophenols have shown that these modifications can still result in significant antioxidant effects, which have been confirmed at a cellular level by their ability to decrease hydrogen peroxide-induced reactive oxygen species (ROS).

The evaluation of various lactobacilli cell-free supernatants has also highlighted the utility of assays like DPPH and the inhibition of linoleic acid peroxidation in determining antioxidant capacity. These methodologies could be directly applied to assess the potential of this compound as an antioxidant agent.

Investigations into Anti-inflammatory Mechanisms in Cellular Models

Investigations into the anti-inflammatory properties of compounds often utilize cellular models, such as murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key markers of inflammation, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are measured to assess the compound's efficacy.

Direct research on the anti-inflammatory mechanisms of this compound is not prominent in the available literature. However, studies on similar molecules offer valuable parallels. For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a compound isolated from red algae, has demonstrated significant anti-inflammatory effects both in vivo and in vitro. In cellular models, it suppressed the production of IL-6 in a dose-dependent manner and inhibited the phosphorylation of key inflammatory signaling molecules, including NF-κB and STAT1.

Similarly, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, has been shown to reduce the production of NO, IL-1β, IL-6, and TNF-α in macrophages, indicating potent anti-inflammatory activity that may be linked to its antioxidant capacity. These findings suggest that benzaldehyde derivatives possessing specific substitution patterns have the potential to modulate key inflammatory pathways, providing a strong rationale for investigating this compound in similar cellular models.

Anticancer Research in Cell Lines and Tubulin Polymerization Inhibition Studies

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established and effective strategy in cancer therapy. A significant number of natural and synthetic compounds exert their anticancer effects by targeting tubulin. The 3,4,5-trimethoxyphenyl (TMP) moiety is recognized as a remarkable pharmacophoric group for tubulin inhibitors.

While direct studies on this compound are not widely published, its structural similarity to the TMP group suggests potential activity. Research has shown that compounds containing a 3,5-dimethoxy substitution on a phenyl ring exhibit improved anticancer activities. For example, a dissertation from the University of Bayreuth mentions the use of this compound as a starting material in the synthesis of novel compounds designed as potential inhibitors of tubulin polymerization. This indicates its relevance as a building block for creating more complex molecules targeting microtubule dynamics.

Studies on other tubulin inhibitors have demonstrated that they can induce cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and subsequent cell death in various cancer cell lines. For instance, the novel inhibitor OAT-449 was shown to be effective in a concentration range of 6 to 30 nM across eight different cancer cell lines. The exploration of compounds structurally related to this compound continues to be a promising avenue in the development of new anticancer agents.

Table 1: Examples of Tubulin Polymerization Inhibitors and their Effects

Compound/Derivative Class Cell Line(s) Observed Effect Reference
OAT-449 HeLa, HT-29 G2/M phase arrest, mitotic catastrophe
Indole-based chalconoids A549, MCF-7, etc. Antiproliferative activity, tubulin polymerization inhibition

Applications in Materials Science and Engineering

Beyond its biological applications, the structural characteristics of this compound and related molecules make them suitable for investigation in the field of materials science.

Design and Synthesis of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Organic Light-Emitting Diodes (OLEDs) are a major focus of research in display and lighting technology, owing to their potential for flexibility, full-color capability, and efficiency. The performance of an OLED is highly dependent on the organic materials used in its layered structure. These materials can be small molecules or polymers and function as hole transport, electron transport, or emissive layers.

The design of new OLED materials often involves creating molecules with specific electronic properties, such as appropriate HOMO and LUMO energy levels. Star-shaped molecules with a central core, such as 1,3,5-triazine, linked to various aromatic "arms" are a recent trend in the design of monomeric OLED materials. While this compound itself is not a primary component, it can serve as a precursor or a modifiable arm in the synthesis of more complex molecules for OLED applications. For example, 3,5-dimethoxybenzylbromide, a related compound, has been used to alkylate triazine cores to create new target products for materials research. The goal is to develop novel emitters, including those for the near-ultraviolet (NUV) spectrum, by designing donor-acceptor structures that can achieve high efficiency and color purity.

Development of Molecular Gas Sensors

The development of molecular gas sensors is a critical area of research for environmental monitoring, industrial safety, and medical diagnostics. The principle of these sensors often relies on the change in optical or electrical properties of a material upon interaction with specific gas molecules. While there is no specific literature detailing the use of this compound in molecular gas sensors, the broader class of organic aromatic compounds is extensively studied for this purpose. The functional groups on the aromatic ring can be tailored to create specific binding sites for target analytes, making derivatives of such benzaldehydes potential candidates for future sensor development.

Research into Nonlinear Optical (NLO) Materials

The quest for advanced materials with significant nonlinear optical (NLO) properties is a major focus in materials science, driven by potential applications in photonics and optoelectronics, such as optical switching and data storage. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest due to their large second-order hyperpolarizabilities. The molecular structure of this compound, featuring electron-donating methoxy and propoxy groups and an electron-withdrawing aldehyde group attached to a benzene ring, suggests its potential as a precursor for NLO materials.

Derivatives of this benzaldehyde, such as chalcones and Schiff bases, are classes of compounds extensively studied for their NLO properties. analis.com.myresearchgate.net Chalcones, synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone, possess a π-conjugated system that facilitates intramolecular charge transfer, a key requirement for NLO activity. analis.com.my Similarly, Schiff bases, formed by the condensation of an aldehyde with a primary amine, can also exhibit significant NLO effects, with the potential for these properties to be enhanced through the formation of metal complexes. nih.govresearchgate.net

While direct studies on the NLO properties of this compound itself are not extensively documented in the reviewed literature, research on analogous structures provides strong evidence for its potential in this field. For instance, theoretical and experimental studies on various Schiff base molecules have demonstrated their third-order NLO response. nih.gov The synthesis of chalcones from substituted benzaldehydes is a well-established route to NLO materials, with the electronic nature of the substituents playing a crucial role in the resulting NLO properties. analis.com.myresearchgate.net The investigation into derivatives of this compound therefore represents a promising avenue for the development of new organic NLO materials. The generation of a second-harmonic signal, a key characteristic of NLO materials, is a phenomenon observed in non-centrosymmetric crystalline structures. frontiersin.orgrsc.orgrsc.orgnih.gov The design of molecules that crystallize in such arrangements is a critical aspect of creating effective NLO materials.

Studies on Chemical Reactivity and Reaction Mechanisms

The aldehyde functional group in this compound is the primary site of its chemical reactivity, making it a valuable synthon for a variety of organic transformations.

Investigation of Aldehyde Condensation Reactions with Amines and Other Nucleophiles

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic attack, leading to a diverse range of condensation products.

Condensation with Amines (Schiff Base Formation):

This compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.net This reaction typically proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. researchgate.net The formation of Schiff bases is a versatile method for creating new molecular frameworks with applications in various fields, including materials science and medicinal chemistry. nih.govresearchgate.net The stability of the resulting Schiff base can be influenced by the electronic and steric properties of both the aldehyde and the amine. Aromatic aldehydes, such as this compound, generally form more stable Schiff bases compared to their aliphatic counterparts due to conjugation. researchgate.net

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. mychemblog.comwikipedia.orgsigmaaldrich.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malonic acid, diethyl malonate, or cyanoacetic acid. mychemblog.compurechemistry.orgvaia.com This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. purechemistry.orgsciensage.info

A notable example involves the Knoevenagel condensation of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), a structurally similar compound, with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) as catalysts. mychemblog.com This reaction highlights the utility of this type of condensation for benzaldehydes with similar substitution patterns. The mechanism generally involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the unsaturated product. mychemblog.compurechemistry.org

Claisen-Schmidt Condensation (Chalcone Synthesis):

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like this compound) and a ketone to form an α,β-unsaturated ketone. youtube.comresearchgate.netsarthaks.comchegg.com This reaction is particularly important for the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological and chemical properties. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521). chegg.com The mechanism involves the formation of an enolate from the ketone, which then attacks the aldehyde.

Wittig Reaction:

The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comyoutube.com This reaction is highly versatile for creating carbon-carbon double bonds with good control over the position of the double bond. masterorganicchemistry.com For the synthesis of stilbene-type structures, which have applications in materials science and as bioactive molecules, the Wittig reaction is a key synthetic strategy. nih.govwiley-vch.de The reaction of this compound with an appropriate benzylphosphonium ylide would be expected to yield a substituted stilbene. nih.govwiley-vch.deyoutube.com

Reaction Kinetic Studies of Derivatization Processes

Understanding the kinetics of derivatization reactions is crucial for optimizing reaction conditions and gaining insight into reaction mechanisms.

Kinetic studies of Schiff base formation between aromatic aldehydes and primary aromatic amines have shown that the reaction is typically first-order with respect to the forming Schiff base. acs.org The rate of this reaction can be influenced by the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups on the aromatic ring of the aldehyde generally increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. Conversely, electron-donating groups, such as the methoxy and propoxy groups in this compound, would be expected to decrease the reaction rate compared to unsubstituted benzaldehyde.

Similarly, the kinetics of the Knoevenagel condensation have been studied for various benzaldehydes. For instance, the condensation of benzaldehydes with diethyl malonate has been a subject of kinetic investigation. acs.org The reaction rate is dependent on the catalyst used and the specific substituents on the benzaldehyde. Such studies provide valuable data for comparing the reactivity of different aldehydes and for elucidating the detailed mechanism of the condensation process. While specific kinetic data for this compound were not found in the reviewed literature, the principles from studies on similar compounds are directly applicable.

Development of Analytical Reference Standards for Chemical Research

The availability of high-purity analytical reference standards is fundamental for the accuracy and reliability of chemical analysis. These standards are used for the calibration of analytical instruments, the validation of analytical methods, and as internal standards in quantitative analysis.

While this compound is not explicitly listed as a certified reference material in the primary databases searched, its structural analogs, such as syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and 4-propoxybenzaldehyde, are well-characterized compounds with data available in resources like the NIST WebBook. nist.govnist.gov This information includes spectroscopic data (e.g., mass spectrometry, infrared spectroscopy) and chromatographic data, which are essential for the identification and quantification of these compounds. nist.govnist.gov

The use of such compounds as reference standards is critical in various research areas, including natural product chemistry, food analysis, and environmental science, where accurate identification and quantification of specific molecules are required. The synthesis and purification of this compound to a high degree of purity would be a prerequisite for its use as a reference standard. Its characterization would involve a suite of analytical techniques to confirm its identity and purity, thereby allowing it to serve as a reliable benchmark in chemical research.

Future Research Directions and Unexplored Potential

Development of Sustainable and Green Synthetic Methodologies

Future synthetic efforts concerning 3,5-Dimethoxy-4-propoxybenzaldehyde will likely prioritize the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. numberanalytics.comechemi.com Traditional multi-step organic syntheses often rely on hazardous solvents and reagents, generating substantial waste. numberanalytics.comechemi.com Modern sustainable approaches offer compelling alternatives.

Key future research avenues include:

Biocatalysis: The use of enzymes or whole-cell microorganisms presents a highly promising route for synthesizing aromatic aldehydes. mdpi.comnih.gov Researchers could explore the potential of engineered microorganisms or isolated enzymes like carboxylic acid reductases (CARs) or amine oxidases to produce the target molecule from renewable feedstocks. mdpi.comnih.govnih.gov This approach offers high selectivity and operates in aqueous media under mild conditions, significantly reducing waste and energy consumption. nih.govmdpi.com

Alternative Solvents and Catalysts: Investigation into greener solvents such as ionic liquids or supercritical fluids could replace traditional volatile organic compounds. echemi.comnih.gov Furthermore, the development of heterogeneous catalysts, like zeolites, could improve atom economy and allow for easy catalyst recovery and reuse, a marked improvement over stoichiometric reagents. echemi.com

Flow Chemistry and Energy Efficiency: Implementing continuous flow reactors can enhance reaction control, improve safety, and allow for more efficient energy use compared to batch processing. nih.gov Combining these systems with energy-efficient methods like microwave-assisted or solar-powered reactions could further align the synthesis with green chemistry principles. nih.govrsc.org

Design and Synthesis of Novel Analogs with Enhanced or Targeted Research Properties

The core structure of this compound serves as an excellent scaffold for creating a library of novel analogs with tailored properties. The substitution pattern on the aromatic ring significantly influences the molecule's electronic, steric, and bioactive characteristics. ncsu.edu

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents—for instance, altering the length or branching of the propoxy group, or replacing methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups—researchers can fine-tune the molecule's properties. ncsu.edunih.gov A study on para-substituted benzaldehydes demonstrated that even subtle changes in electron-donating substituents can significantly alter the rotational barrier of the phenyl-formyl bond, a key factor in molecular interactions. srce.hrresearchgate.net

One-Pot Synthesis Procedures: Developing efficient, one-pot synthesis methods will be crucial for rapidly generating a diverse range of analogs. Recent advancements have shown the feasibility of two-step, one-pot procedures for creating substituted benzaldehydes by protecting the reactive aldehyde group as an intermediate, allowing for subsequent modifications with various organometallic reagents. acs.orgrug.nlresearchgate.net

Bioisosteric Replacement: Inspired by drug design principles, researchers could replace parts of the molecule with bioisosteres to create analogs with potentially enhanced biological activity or improved pharmacokinetic properties. mdpi.com For example, exploring analogs where the aldehyde is replaced by other functional groups could lead to new classes of compounds with unique applications.

Advanced Applications in Bio-conjugation and Chemical Biology Tools

The reactive aldehyde functionality makes this compound and its future analogs prime candidates for use in chemical biology. Aldehydes can participate in chemoselective ligation reactions, allowing them to be attached to biomolecules like proteins or used as probes to study biological processes. acs.orgnih.govnih.gov

Promising research directions include:

Development of Bioorthogonal Probes: Designing analogs that incorporate a "turn-on" fluorescence mechanism upon reacting with a specific biological target could create powerful tools for live-cell imaging. nih.govrsc.org For example, probes have been developed that leverage the reaction of an aldehyde with specific chemical triggers to activate a fluorescent response, enabling the detection of aldehydes in complex biological systems. rsc.orgrsc.org

Three-Component Modification: Advanced strategies, such as using mercaptobenzaldehyde-based linkers, allow for one-pot, three-component conjugation reactions that can attach multiple functional payloads to proteins via primary amines. nih.gov Adapting this compound for such protocols could enable the construction of complex bioconjugates for therapeutic or diagnostic purposes.

Targeted Imaging Agents: By conjugating analogs to targeting moieties, it may be possible to develop probes for non-invasive imaging of specific tissues or disease states. acs.orgnih.gov For instance, manganese-based probes targeting extracellular aldehydes have shown promise in imaging fibrogenesis in various organs. acs.orgnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry for Material Discovery

The creation of diverse molecular libraries is a cornerstone of modern materials science and drug discovery. libretexts.orgwikipedia.org this compound and its derivatives are well-suited for inclusion in such libraries due to their synthetic tractability and functional handles.

Future work in this area should involve:

Combinatorial Library Synthesis: Employing split-pool or parallel synthesis techniques can generate vast numbers of structurally related compounds simultaneously. libretexts.orgwikipedia.org A reactant linked to polymer beads can be systematically exposed to different building blocks to create a large and diverse library for screening. libretexts.org

High-Throughput Screening (HTS): Once a library is synthesized, HTS can be used to rapidly screen for compounds with desired properties, whether for biological activity, catalytic efficacy, or specific material characteristics. This approach has been successful in identifying drug candidates and could be applied to find novel applications for derivatives of this compound. libretexts.org

Materials Science Applications: Aromatic aldehydes are precursors to a wide range of materials, including polymers and functional dyes. By integrating analogs of this compound into combinatorial workflows, researchers could discover new materials with unique optical, electronic, or physical properties.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Integration

A thorough understanding of a molecule's structure, electronics, and reactivity is fundamental to unlocking its full potential. The integration of advanced spectroscopic techniques with high-level computational modeling offers a powerful approach to gain these insights for this compound.

Future research should leverage:

Advanced Spectroscopy: Techniques like multi-dimensional NMR, along with steady-state and time-resolved fluorescence spectroscopy, can provide detailed information about molecular structure, conformation, and dynamics in solution. nih.govacs.org These methods can elucidate how the molecule interacts with its environment and other molecules.

Density Functional Theory (DFT) Calculations: Computational methods like DFT are invaluable for predicting molecular properties. researchgate.netresearchgate.net Studies on similar benzaldehydes have used DFT to optimize molecular structures, calculate vibrational frequencies, and analyze electronic properties like the HOMO-LUMO energy gap, which relates to molecular reactivity. researchgate.net Such calculations can also predict how different substituents will affect the molecule's properties, guiding the synthesis of new analogs. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its analogs interact with biological targets, such as proteins. nih.govmdpi.com These simulations can reveal the key forces driving these interactions, such as hydrogen bonding and hydrophobic interactions, and help explain the binding affinity and selectivity observed experimentally. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.